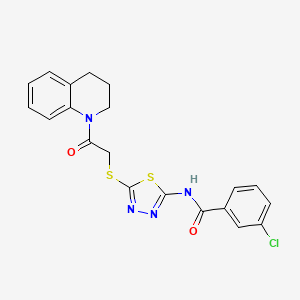
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFE-1 or Compound 1 and has a molecular formula of C11H16ClF2N2O.
作用机制
The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which is an important molecule in the regulation of inflammation. By inhibiting PDE4, this compound increases the levels of cAMP, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has significant biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to reduce the infiltration of immune cells into inflamed tissues.
实验室实验的优点和局限性
One of the significant advantages of using 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its specificity towards PDE4. This compound has been shown to have little to no effect on other phosphodiesterase enzymes, making it a useful tool for studying the role of PDE4 in inflammatory diseases. However, one of the limitations of using this compound is its solubility. This compound has low solubility in water, making it challenging to use in aqueous solutions.
未来方向
There are several future directions for the research on 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole. One of the significant directions is the development of more soluble analogs of this compound. This would allow for easier use in aqueous solutions and potentially expand its applications in various fields. Additionally, further research is needed to understand the long-term effects of this compound on the immune system and its potential use in the treatment of other inflammatory diseases. Finally, there is a need for more in vivo studies to determine the efficacy and safety of this compound in animal models.
In conclusion, 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a compound that has shown significant potential in scientific research, particularly in the field of medicine. Its specificity towards PDE4 and anti-inflammatory properties make it a useful tool for studying the role of PDE4 in inflammatory diseases. However, further research is needed to develop more soluble analogs of this compound and to determine its long-term effects and potential use in the treatment of other diseases.
合成方法
The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethylamine and isobutyl chloroformate. This reaction produces the intermediate compound, which is then reacted with methanol and sodium hydroxide to produce the final product.
科学研究应用
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has shown potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicine. Studies have shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O/c1-7(2)5-16-6-9-8(11)3-15(14-9)4-10(12)13/h3,7,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELBPHGSGFFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

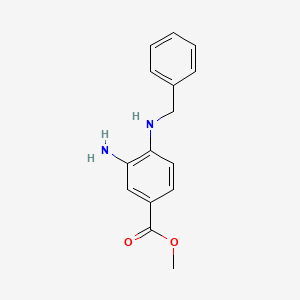
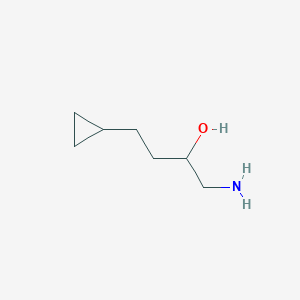
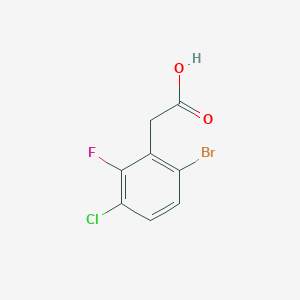
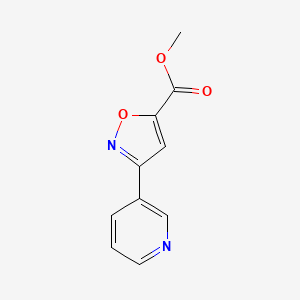
![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)
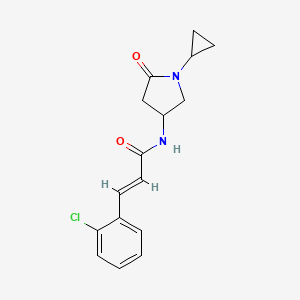
![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2501831.png)
![[2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)
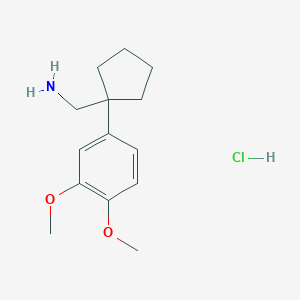

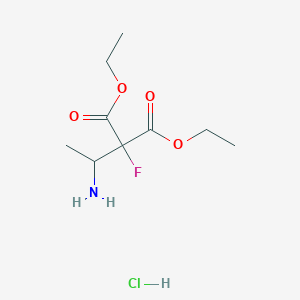
![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
